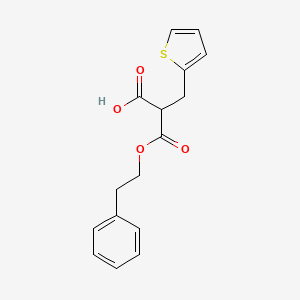
3-Oxo-3-phenethyloxy-2-(thiophen-2-ylmethyl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Oxo-3-phenethyloxy-2-(thiophen-2-ylmethyl)propanoic acid is an organic compound with a complex structure that includes a phenethyloxy group, a thiophen-2-ylmethyl group, and a propanoic acid backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxo-3-phenethyloxy-2-(thiophen-2-ylmethyl)propanoic acid typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of thiophen-2-ylmethyl bromide with phenethyloxy acetic acid under basic conditions to form the intermediate compound. This intermediate is then subjected to oxidation reactions to introduce the oxo group, resulting in the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and recrystallization to ensure the compound meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
3-Oxo-3-phenethyloxy-2-(thiophen-2-ylmethyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group, altering the compound’s properties.
Substitution: The phenethyloxy and thiophen-2-ylmethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) and alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.
Applications De Recherche Scientifique
3-Oxo-3-phenethyloxy-2-(thiophen-2-ylmethyl)propanoic acid has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It may be studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: The compound’s unique properties make it useful in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-Oxo-3-phenethyloxy-2-(thiophen-2-ylmethyl)propanoic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Oxo-3-(2-phenylethoxy)-2-(thiophen-2-ylmethyl)propanoic acid
- 3-Methoxy-3-oxo-2-(thiophen-2-ylmethyl)propanoic acid
Uniqueness
3-Oxo-3-phenethyloxy-2-(thiophen-2-ylmethyl)propanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research applications.
Propriétés
Numéro CAS |
7468-13-5 |
|---|---|
Formule moléculaire |
C16H16O4S |
Poids moléculaire |
304.4 g/mol |
Nom IUPAC |
3-oxo-3-(2-phenylethoxy)-2-(thiophen-2-ylmethyl)propanoic acid |
InChI |
InChI=1S/C16H16O4S/c17-15(18)14(11-13-7-4-10-21-13)16(19)20-9-8-12-5-2-1-3-6-12/h1-7,10,14H,8-9,11H2,(H,17,18) |
Clé InChI |
UUXHMVYYKKIRHG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CCOC(=O)C(CC2=CC=CS2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[Cyano-(4-nitrophenyl)methyl]benzonitrile](/img/structure/B14002274.png)
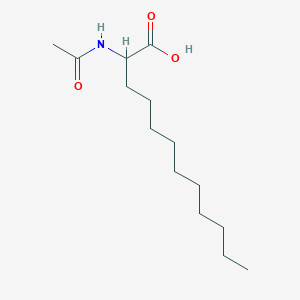

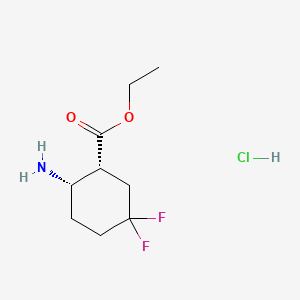
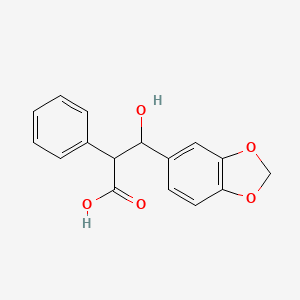
![6'-Fluoro-2',3'-dihydrospiro[cyclopropane-1,1'-indene]-2-carboxylic acid](/img/structure/B14002321.png)

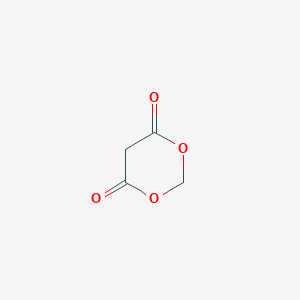
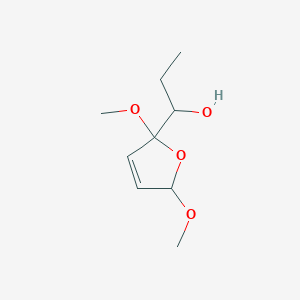
![2-Methylidene-1-azabicyclo[2.2.2]octan-3-one;2,4,6-trinitrophenol](/img/structure/B14002331.png)
![Ethyl 4-{acetyl[2-(2-amino-4-oxo-1,4,7,8-tetrahydropteridin-6-yl)ethyl]amino}benzoate](/img/structure/B14002334.png)
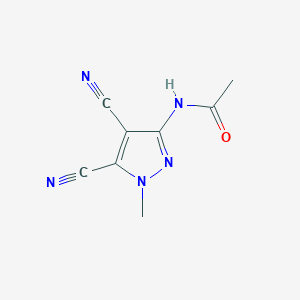
![Benzenesulfonylfluoride, 3,5-dichloro-4-[(methylsulfonyl)oxy]-](/img/structure/B14002345.png)

